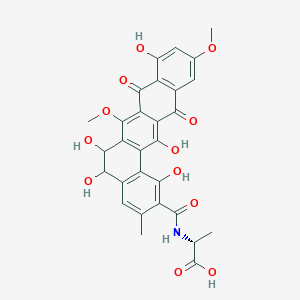![molecular formula C22H25N3O4 B236124 N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as BPPI, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BPPI belongs to the family of benzodioxine derivatives and has shown promising results in various scientific research applications.
Wirkmechanismus
BPPI exerts its pharmacological effects by inhibiting the activity of enzymes and proteins such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and histone deacetylases (HDACs). By inhibiting these enzymes and proteins, BPPI can reduce inflammation, promote apoptosis, and inhibit tumor growth.
Biochemische Und Physiologische Effekte
BPPI has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. BPPI has been shown to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPPI is its ability to selectively inhibit the activity of specific enzymes and proteins, which makes it a promising candidate for the development of targeted therapies. However, one of the limitations of BPPI is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research and development of BPPI. One area of interest is the development of BPPI analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential use of BPPI in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of BPPI and its potential therapeutic applications.
Synthesemethoden
The synthesis of BPPI involves a multi-step process that starts with the reaction of 4-fluoroaniline and 4-bromoacetophenone to form 4-(4-fluorophenyl)-1-phenyl-1-butanone. This intermediate product is then reacted with piperazine to form N-(4-fluorophenyl)-4-(4-(piperazin-1-yl)phenyl)butanamide. The final step involves the reaction of N-(4-fluorophenyl)-4-(4-(piperazin-1-yl)phenyl)butanamide with 1,2-dihydro-2-oxo-3H-indole-3-carboxylic acid to form BPPI.
Wissenschaftliche Forschungsanwendungen
BPPI has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Scientific research has shown that BPPI has the ability to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
Eigenschaften
Produktname |
N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Molekularformel |
C22H25N3O4 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c1-2-21(26)25-11-9-24(10-12-25)18-6-4-3-5-17(18)23-22(27)16-7-8-19-20(15-16)29-14-13-28-19/h3-8,15H,2,9-14H2,1H3,(H,23,27) |
InChI-Schlüssel |
VYWCVLSUOBPPBC-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCCO4 |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)




![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)


![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)